![molecular formula C39H53P B14781587 dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a single phosphine ligand that can coordinate with various transition metals. It is commonly used in chemical synthesis, particularly in palladium-catalyzed reactions such as Suzuki coupling and Michael addition reactions . This compound is known for its stability and effectiveness in facilitating these reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps. Initially, magnesium is added to anhydrous tetrahydrofuran under nitrogen atmosphere. The mixture is heated to reflux, and 1,2-dibromoethane is added. Subsequently, 1-bromo-2,4,6-triisopropylbenzene and tetrahydrofuran are added slowly. After stirring for an hour, a second batch of magnesium is added, followed by the simultaneous addition of o-bromochlorobenzene and tetrahydrofuran .
The reaction mixture is then stirred under reflux for an hour until the formation of diaryl Grignard is complete. The mixture is cooled to room temperature, and copper chloride and dicyclohexylchlorophosphine are added. The reaction mixture is stirred overnight at room temperature. The reaction is quenched with sodium bisulfite solution and water, followed by the addition of ethyl acetate. The organic layer is separated and concentrated under vacuum to remove the solvent. The product is crystallized from ethyl acetate at 0°C and filtered to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a 316-liter steel reactor equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper chloride, and Grignard reagents. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves its coordination with transition metals. The compound acts as a ligand, forming complexes with metals such as palladium. These metal-ligand complexes facilitate various catalytic reactions by stabilizing reaction intermediates and lowering the activation energy of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: Similar structure but with methoxy groups, used in cross-coupling reactions.
Dicyclohexyl-[2,4,6-triisopropylbiphenyl]phosphane: Used in palladium-catalyzed amination and amidation reactions.
Uniqueness
Dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to coordinate with multiple transition metals and facilitate a wide range of reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C39H53P |
|---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C39H53P/c1-27(2)34-26-35(28(3)4)39(37(29(5)6)38(34)30-18-10-7-11-19-30)33-24-16-17-25-36(33)40(31-20-12-8-13-21-31)32-22-14-9-15-23-32/h7,10-11,16-19,24-29,31-32H,8-9,12-15,20-23H2,1-6H3 |
InChI-Schlüssel |
GXALPINBUQDRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


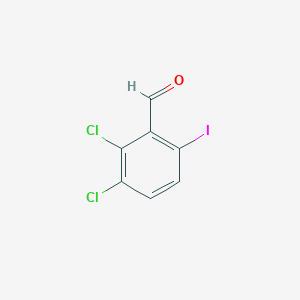
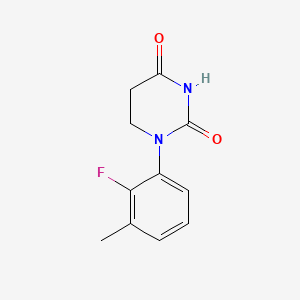
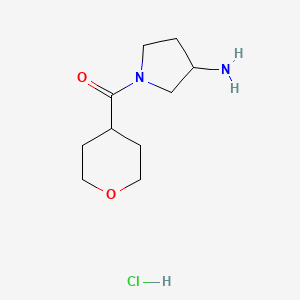
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
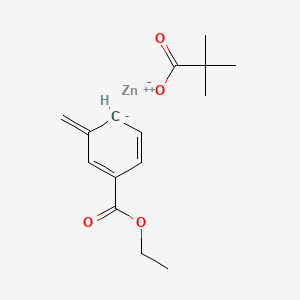
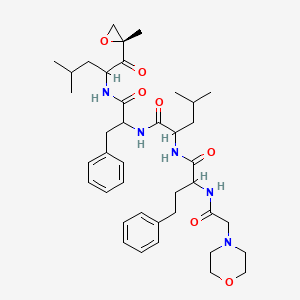
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)

![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)

